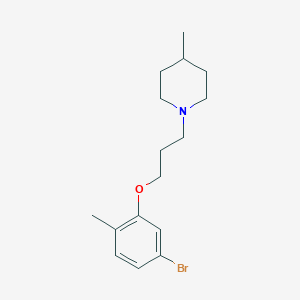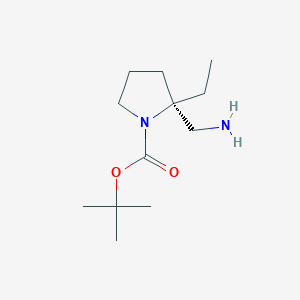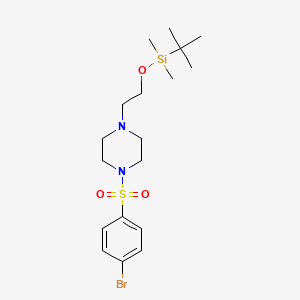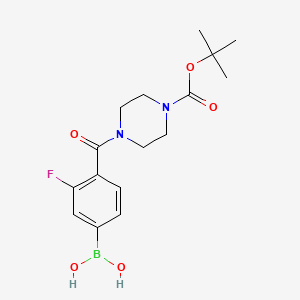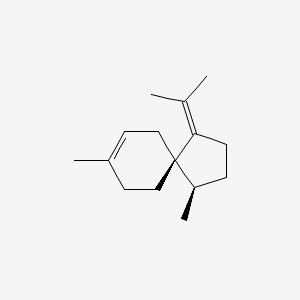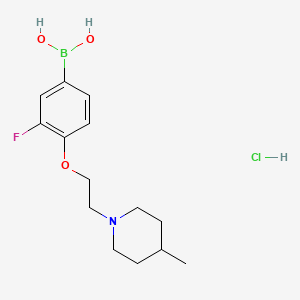
2-Amino-4-bromo-3,6-difluorophenol
Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “2-Bromo-4,6-difluorophenol”, has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-Bromo-4,6-difluorophenol”, have been reported. It has a molecular formula of C6H3BrF2O and a molecular weight of 208.99 .
Scientific Research Applications
Pharmaceutical Research: Antiviral and Anticancer Agents
2-Amino-4-bromo-3,6-difluorophenol serves as a precursor in synthesizing indole derivatives with significant biological activities. These derivatives exhibit a range of pharmacological effects, including antiviral and anticancer properties . The compound’s ability to integrate into complex molecules makes it valuable for developing new medications.
Chemical Synthesis: Building Blocks for Heterocyclic Compounds
In chemical synthesis, this compound is utilized to create heterocyclic compounds with potential pharmacological activities. Its structure is particularly useful in constructing diazine alkaloids, which are central to a variety of drugs .
Material Science: Supramolecular Chemistry
The compound’s unique substituents make it suitable for studying noncovalent supramolecular interactions, which are crucial in material science for developing new materials with specific properties .
Biochemistry Research: Enzyme Inhibition
Biochemically, 2-Amino-4-bromo-3,6-difluorophenol is involved in the synthesis of enzyme inhibitors. These inhibitors can be used to study or treat diseases by modulating enzymatic activity within biological systems .
Medical Diagnostics: Fluorogenic Reagents
In medical diagnostics, derivatives of this compound are used to create fluorogenic derivatizing reagents. These reagents are essential for high-performance liquid chromatography (HPLC) analyses, which are widely used in clinical diagnostics to detect and quantify biomolecules .
Environmental Studies: Atmospheric Oxidation
The compound is studied for its reaction pathways and kinetics in atmospheric oxidation. Understanding these reactions is important for environmental monitoring and assessing the impact of various compounds on air quality .
Agricultural Applications: Pesticide Development
In agriculture, the compound’s derivatives are explored for their potential use in developing new pesticides. The presence of bromo and fluoro groups can lead to compounds with specific activities against agricultural pests .
Nanotechnology: Functionalization of Nanomaterials
The compound’s reactive groups make it a candidate for the functionalization of nanomaterials. By attaching to the surface of nanoparticles, it can impart new properties that are useful in various nanotechnology applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-amino-4-bromo-3,6-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODPKXTYOOZJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)N)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-3,6-difluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





